molecular formula C19H21BrN2O3S B216191 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216191
M. Wt: 437.4 g/mol
InChI Key: MPFYQTNOKAPAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as BMS-582949, is a selective and potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation, differentiation, and survival. The overexpression or mutation of FLT3 has been associated with the development of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Mechanism of Action

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide works by binding to the ATP-binding site of the FLT3 receptor and inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of FLT3 signaling can induce apoptosis in FLT3-mutated cells and inhibit the growth and proliferation of leukemia cells.
Biochemical and Physiological Effects
3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have potent antileukemic activity in vitro and in vivo. In preclinical studies, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis in FLT3-mutated cell lines and inhibit the growth and proliferation of leukemia cells. Clinical trials have also shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide can induce remission in some patients with FLT3-mutated AML. However, the drug has also been associated with several adverse effects, including myelosuppression, gastrointestinal toxicity, and cardiovascular toxicity.

Advantages and Limitations for Lab Experiments

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent and selective inhibitor of FLT3 and has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. The drug has been shown to have potent antileukemic activity in vitro and in vivo, and clinical trials have shown that it can induce remission in some patients with AML. However, the drug has also been associated with several adverse effects, and its efficacy in clinical trials has been mixed.
List of

Future Directions

1. Combination therapy: 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may be more effective when used in combination with other drugs that target FLT3 or other signaling pathways involved in leukemia.
2. Biomarker identification: The identification of biomarkers that predict response to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to improve patient selection and treatment outcomes.
3. Alternative dosing schedules: Alternative dosing schedules may help to reduce the toxicity associated with 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide while maintaining its efficacy.
4. Development of second-generation inhibitors: The development of second-generation FLT3 inhibitors with improved potency and selectivity may help to overcome the limitations of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.
5. Identification of resistance mechanisms: The identification of resistance mechanisms to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to develop strategies to overcome drug resistance and improve treatment outcomes.

Synthesis Methods

The synthesis of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-bromobenzoyl chloride to form 3-bromo-N-(4-(4-methylpiperidin-1-yl)phenyl)benzamide. This intermediate is then reacted with sulfonyl chloride to form the final product, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

Scientific Research Applications

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. Preclinical studies have shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent inhibitor of FLT3 and can induce apoptosis in FLT3-mutated cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in patients with AML and ALL. Although the results of these trials have been mixed, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide remains a promising therapeutic option for FLT3-driven hematological malignancies.

properties

Product Name

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

3-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23)

InChI Key

MPFYQTNOKAPAGL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.